3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
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Overview
Description
3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole is a heterocyclic compound that features a unique combination of a piperidine ring and an oxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-hydroxy amide with a fluorinating reagent such as Deoxo-Fluor® to form the oxazoline intermediate, which is then oxidized to the oxazole using manganese dioxide . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents such as manganese dioxide.
Substitution: The compound can undergo substitution reactions at the oxazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Palladium-catalyzed arylation reactions are often employed for the substitution of oxazole rings.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its anticancer, antibacterial, and antiviral properties.
Biological Studies: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of biological pathways involved in disease progression . For example, it may inhibit kinases or other enzymes critical for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 2-amino-4-(1-piperidine) pyridine derivatives share structural similarities with 3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole.
Oxadiazoles: These compounds also feature a five-membered ring with nitrogen and oxygen atoms and have similar biological activities.
Uniqueness
This compound is unique due to its combination of a piperidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile functionalization and interaction with a wide range of biological targets .
Properties
CAS No. |
603068-00-4 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H17N3O/c1-14-6-2-3-8(7-14)10-9-4-5-12-11(9)15-13-10/h8,12H,2-7H2,1H3 |
InChI Key |
TWPKIMJGAPYLNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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